molecular formula C13H17Cl3N2O B234625 N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide CAS No. 147934-28-9

N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide

Katalognummer B234625
CAS-Nummer: 147934-28-9
Molekulargewicht: 323.6 g/mol
InChI-Schlüssel: AHVOGJYCMMZOSD-ZVWHLABXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide, also known as ACD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACD is a synthetic compound that was first synthesized in the 1970s and has been studied extensively since then.

Wirkmechanismus

The exact mechanism of action of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to exhibit a range of biochemical and physiological effects. In animal models, N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to reduce seizure activity, decrease pain sensitivity, and reduce anxiety-like behavior. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has also been found to modulate the release of neurotransmitters such as dopamine and serotonin.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one of the limitations of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

There are several future directions for the study of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide. One area of research is the development of more potent and selective analogs of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide for use in the treatment of neuropsychiatric disorders. Another area of research is the study of the long-term effects of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide on the GABAergic system and its potential use in the treatment of chronic pain and other conditions. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models and has been studied for its potential use in the treatment of neuropsychiatric disorders. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide acts as a modulator of the GABAergic system and has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has several advantages for use in lab experiments, including its high potency and selectivity for GABA receptors. However, its relatively short half-life is a limitation for long-term studies. There are several future directions for the study of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide, including the development of more potent and selective analogs and the study of its long-term effects on the GABAergic system.

Synthesemethoden

The synthesis of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide involves the reaction of 3,4-dichlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has also been studied for its potential use in the treatment of neuropsychiatric disorders such as schizophrenia and bipolar disorder.

Eigenschaften

CAS-Nummer

147934-28-9

Produktname

N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide

Molekularformel

C13H17Cl3N2O

Molekulargewicht

323.6 g/mol

IUPAC-Name

N-[(1R,2S)-2-aminocyclohexyl]-3,4-dichlorobenzamide;hydrochloride

InChI

InChI=1S/C13H16Cl2N2O.ClH/c14-9-6-5-8(7-10(9)15)13(18)17-12-4-2-1-3-11(12)16;/h5-7,11-12H,1-4,16H2,(H,17,18);1H/t11-,12+;/m0./s1

InChI-Schlüssel

AHVOGJYCMMZOSD-ZVWHLABXSA-N

Isomerische SMILES

C1CC[C@H]([C@H](C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl

SMILES

C1CCC(C(C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl

Kanonische SMILES

C1CCC(C(C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl

Synonyme

N-(2-aminocyclohexyl)-3,4-dichlorobenzamide
PNU 83892
PNU-83892
U 83892E
U-83892E

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.